molecular formula C23H23F3N4O3S B6565012 2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 921847-45-2

2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6565012
CAS No.: 921847-45-2
M. Wt: 492.5 g/mol
InChI Key: NFRCZDUGGKTAJJ-UHFFFAOYSA-N
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Description

This compound is an acetamide derivative featuring a 1H-imidazole core substituted at position 2 with a sulfanyl-linked acetamide group. Key structural elements include:

  • Carbamoylmethyl group attached to the imidazole nitrogen (position 1), further modified with a 4-methylphenylmethyl substituent, contributing to lipophilicity and steric bulk.
  • Trifluoromethylphenyl group on the acetamide nitrogen, which improves metabolic stability and binding affinity via hydrophobic and electronic effects .

Properties

IUPAC Name

2-[5-(hydroxymethyl)-2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanylimidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F3N4O3S/c1-15-2-4-16(5-3-15)10-27-20(32)12-30-19(13-31)11-28-22(30)34-14-21(33)29-18-8-6-17(7-9-18)23(24,25)26/h2-9,11,31H,10,12-14H2,1H3,(H,27,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRCZDUGGKTAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of imidazole- and thiadiazole-containing acetamides. Below is a comparative analysis of key analogues:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Bioactivity (Reported) Source Evidence
Target Compound 1H-imidazole 5-hydroxymethyl, 1-carbamoylmethyl-(4-methylphenyl), 2-sulfanyl-acetamide-(CF3) ~500 (estimated) Not explicitly reported -
N-(4-nitrophenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide 1,3,4-thiadiazole 5-ureido-(p-tolyl), 2-sulfanyl-acetamide-(NO2) ~485 Antimicrobial (inferred from class) [11]
2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide 1H-imidazole 1-(4-chlorophenyl), 2-sulfanyl-acetamide-(isoxazolyl) ~403 Not reported [12]
N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide (CAS 511276-56-5) 1,2,4-thiadiazole 3-methylsulfanyl, 5-sulfanyl-acetamide-(F) ~381 Not reported [14]
N-[(4E)-4-(2-arylidene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide 4,5-dihydro-1H-imidazole 4-arylidene, 5-oxo, thiazolyl-acetamide ~400–450 Antibacterial, antioxidant [13]

Key Observations :

  • Trifluoromethyl vs. Nitro Groups : The target compound’s trifluoromethyl group (electron-withdrawing) may offer better metabolic stability compared to nitro-substituted analogues (e.g., ), which are prone to reduction-related mutagenicity .
  • Hydroxymethyl vs.
  • Imidazole vs. Thiadiazole Cores : Imidazole derivatives (e.g., ) often exhibit stronger hydrogen-bonding interactions compared to thiadiazoles, which may influence target selectivity .
Bioactivity and Mechanism of Action
  • Antimicrobial Activity : highlights 5-nitroimidazole derivatives with potent activity against Clostridioides difficile and lower mutagenicity than metronidazole . While the target compound lacks a nitro group, its hydroxymethyl and carbamoylmethyl groups may confer similar antibacterial effects via alternative mechanisms, such as disrupting microbial redox balance.
  • Antioxidant Potential: reports that imidazole-thiazole hybrids exhibit antioxidant activity via DPPH radical scavenging.
  • Computational Predictions : QSAR models () and Tanimoto similarity indexing () could predict the target compound’s bioactivity. For example, a Tanimoto coefficient >0.7 (based on Morgan fingerprints) with active analogues (e.g., ) would suggest shared pharmacological properties .
Molecular Networking and Spectral Comparisons
  • Fragmentation Patterns : As per , molecular networking using LC-MS/MS data could cluster the target compound with structurally related acetamides (e.g., –15) based on cosine scores >0.8 for parent ion fragmentation .
  • NMR Profiles: demonstrates that compounds with similar phenylpropanoid or benzoic acid substituents share 13C-NMR chemical shifts (e.g., δ 160–170 ppm for carbonyl groups). The target compound’s acetamide and carbamoyl groups would likely exhibit analogous spectral features .

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